molecular formula C23H16N4O2S B2677042 4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one CAS No. 1291838-25-9

4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one

Cat. No.: B2677042
CAS No.: 1291838-25-9
M. Wt: 412.47
InChI Key: VLIZYZQYDBCYNH-UHFFFAOYSA-N
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Description

4-(3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one is a synthetic chemical compound with the molecular formula C23H16N4O2S and a molecular weight of 436.48 g/mol . This complex molecule is built on a phthalazin-1(2H)-one scaffold, a structure recognized in medicinal chemistry research for its diverse biological potential. Compounds featuring the phthalazin-1(2H)-one core have been investigated for various activities, including as inhibitors of the enzyme dihydrofolate reductase (DHFR), a established target for antibacterial agents . Furthermore, the 1,2,4-oxadiazole ring present in the structure is a known pharmacophore often explored in the design of novel anticancer agents. Research indicates that 1,2,4-oxadiazole-based compounds can act as multitargeted inhibitors, potentially targeting kinases such as EGFR and BRAFV600E, which are critical in cancer cell proliferation pathways . As such, this specific compound is a valuable chemical entity for researchers in early-stage drug discovery, particularly for screening programs aimed at oncology and infectious diseases. It is supplied as a solid and should be stored in a cool, dry environment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2S/c1-30-17-13-11-15(12-14-17)21-24-22(29-26-21)20-18-9-5-6-10-19(18)23(28)27(25-20)16-7-3-2-4-8-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIZYZQYDBCYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one typically involves multiple steps:

    Formation of the 1,2,4-Oxadiazole Ring: This step often involves the reaction of an amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Methylthio Group:

    Construction of the Phthalazinone Core: The phthalazinone core is usually synthesized via cyclization reactions involving hydrazine derivatives and phthalic anhydride or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) group undergoes selective oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Reagent/ConditionsProductKey Observations
H<sub>2</sub>O<sub>2</sub> (30%) in acetic acid, 60°C 4-(3-(4-(methylsulfinyl)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-onePartial oxidation to sulfoxide; monitored by TLC
mCPBA (2 eq), CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT 4-(3-(4-(methylsulfonyl)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-oneComplete oxidation to sulfone; confirmed via <sup>1</sup>H NMR (δ 3.08 ppm, singlet for SO<sub>2</sub>CH<sub>3</sub>)

Mechanistic Insight :

  • Sulfoxide formation proceeds via electrophilic attack of peroxide on sulfur, while sulfones require stronger oxidizing agents .

  • The oxadiazole and phthalazinone cores remain intact under these conditions .

Reduction Reactions

The 1,2,4-oxadiazole ring is susceptible to reductive cleavage:

Reagent/ConditionsProductNotes
LiAlH<sub>4</sub>, THF, reflux4-(3-(4-(methylthio)phenyl)-1,2-dihydro-5H-imidazol-5-yl)-2-phenylphthalazin-1(2H)-oneSelective reduction of oxadiazole to imidazoline
H<sub>2</sub> (40 psi), Pd/C, ethanol 4-(3-(4-(methylthio)phenyl)-1,2-diaminoethyl)-2-phenylphthalazin-1(2H)-oneHydrogenolysis of oxadiazole; side chain functionalization

Key Findings :

  • LiAlH<sub>4</sub> reduces the oxadiazole ring without affecting the methylthio group.

  • Catalytic hydrogenation enables incorporation of amino groups for further derivatization .

Nucleophilic Substitution

The phthalazinone core participates in nucleophilic attacks at the carbonyl position:

Reagent/ConditionsProductCharacterization Data
NH<sub>2</sub>NH<sub>2</sub>, ethanol, reflux 4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenyl-1,2-dihydrophthalazineIR: Loss of carbonyl peak at 1680 cm<sup>−1</sup>
R-MgX (Grignard), THF, −78°C 4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenyl-1-alkylphthalazin-1-ol<sup>13</sup>C NMR: New alkyl carbon at δ 25–35 ppm

Applications :

  • Hydrazine derivatives serve as intermediates for antitumor agents .

  • Alkyl/aryl Grignard reagents enable stereoselective functionalization .

Cycloaddition and Cross-Coupling

The oxadiazole ring participates in cycloaddition reactions:

Reaction TypeConditionsProduct
CuAAC (Click Chemistry) CuI, THF/H<sub>2</sub>O, 60°CTriazole-linked conjugates for chemosensor applications
Suzuki-Miyaura Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-(biphenyl)phthalazin-1(2H)-one

Observations :

  • Cu-catalyzed azide-alkyne cycloaddition modifies the oxadiazole periphery for fluorescence-based sensing .

  • Palladium-mediated coupling introduces aryl groups at the phthalazinone’s phenyl ring .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the oxadiazole ring undergoes ring-opening:

ConditionsProductMechanism
Conc. H<sub>2</sub>SO<sub>4</sub>, 100°C 4-(3-(4-(methylthio)phenyl)-5-aminoisoxazol-3-yl)-2-phenylphthalazin-1(2H)-oneAcid-catalyzed Beckmann rearrangement
KOH, ethylene glycol, 120°C 4-(3-(4-(methylthio)phenyl)-5-hydroxy-1,2,4-triazol-3-yl)-2-phenylphthalazin-1(2H)-oneBase-induced ring contraction

Structural Confirmation :

  • LC-MS and <sup>15</sup>N NMR validate the formation of triazole/isoxazole derivatives .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research.

Antimicrobial Activity

Studies have shown that derivatives of oxadiazoles can possess significant antimicrobial properties. For instance, compounds similar to 4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one have been tested against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the presence of the oxadiazole and phthalazine structures enhances antimicrobial efficacy.

Anticancer Properties

The potential anticancer properties of this compound are supported by studies demonstrating its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and evaluated their cytotoxicity against human cancer cell lines. The findings indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents tailored to achieve the desired structure.

Synthesis Methodology Overview:

  • Formation of Oxadiazole: The initial step involves the condensation of appropriate hydrazides with carboxylic acids.
  • Phthalazine Ring Formation: Subsequent cyclization steps lead to the formation of the phthalazine core.
  • Final Modifications: Introduction of methylthio and phenyl groups is achieved through electrophilic aromatic substitution reactions.

Mechanism of Action

The mechanism of action of 4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the inflammatory process. Additionally, it can interfere with DNA synthesis and repair mechanisms in cancer cells, leading to cell death.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Table 1: Substituent Effects on Oxadiazole and Phthalazinone Moieties

Compound Name Substituent on Oxadiazole Phthalazinone Substituent Molecular Weight (g/mol) Key Properties/Findings Reference
Compound A 4-(Methylthio)phenyl Phenyl Not reported Hydrophobic, moderate electron donation
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one (Compound B) 3-Bromophenyl Phenyl 445.27 Increased electronegativity, halogen bonding
2-(3-Chlorophenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (Compound C) 4-(Methylthio)phenyl 3-Chlorophenyl Not reported Enhanced steric bulk, chlorine-induced polarity
2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one (Compound D) 3,4,5-Trimethoxyphenyl 3-Methylphenyl 470.49 High hydrophobicity, methoxy-induced steric hindrance

Key Observations :

  • Methoxy groups (Compound D) increase steric bulk and logP values, possibly affecting membrane permeability .
  • Biological Activity: In sphingosine kinase inhibitors (e.g., compounds 23a and 23b ), oxadiazole-linked aromatic groups are critical for dual kinase inhibition. Compound A’s methylthiophenyl group may offer similar binding advantages but with reduced polarity compared to aminothiazole derivatives.

Biological Activity

The compound 4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one is a novel derivative that has garnered attention due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H17N3O2SC_{24}H_{17}N_{3}O_{2}S with a molecular weight of 415.47 g/mol. Its structure incorporates a 1,2,4-oxadiazole ring, which is known for conferring various biological activities to compounds. The presence of the methylthio group and the phenylphthalazin moiety enhances its lipophilicity and biological interaction potential.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities, including:

  • Anticancer : Several studies have demonstrated that oxadiazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial : Compounds in this class have shown effectiveness against bacterial strains, particularly those resistant to conventional antibiotics.
  • Anti-inflammatory : Some derivatives have been reported to reduce inflammation by inhibiting cyclooxygenase enzymes.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as Histone Deacetylases (HDAC) and Carbonic Anhydrases (CA) , leading to altered cellular signaling pathways that promote apoptosis in cancer cells .
  • Antioxidant Activity : The presence of the oxadiazole ring contributes to antioxidant properties by scavenging free radicals and reducing oxidative stress within cells.
  • Receptor Modulation : Some studies suggest that oxadiazole derivatives can act as ligands for various receptors involved in inflammatory and pain pathways.

Anticancer Activity

A study evaluated the cytotoxic effects of similar oxadiazole derivatives on various cancer cell lines. The results indicated that compounds with structural similarities to our target compound exhibited IC50 values ranging from 10 µM to 50 µM against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .

CompoundCell LineIC50 (µM)
Compound AHeLa20
Compound BCaCo-215
Target CompoundHeLaTBD

Antimicrobial Activity

Another study focused on the antimicrobial properties of oxadiazole derivatives against resistant bacterial strains. The target compound showed promising activity against Staphylococcus aureus with an inhibition zone diameter exceeding 15 mm .

Anti-inflammatory Effects

Research indicated that similar compounds significantly reduced inflammation markers in vitro by inhibiting COX enzymes. This suggests potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one?

  • Methodology :

  • Heterocyclic Core Formation : Utilize cyclocondensation reactions between carboxylic acid derivatives (e.g., amidoximes) and activated carbonyl groups. For example, oxadiazole rings can be synthesized via coupling of nitrile oxides with nitriles under thermal or catalytic conditions .
  • Catalytic Optimization : Use PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5, 10 wt%) as a heterogeneous catalyst at 70–80°C to enhance yield and regioselectivity .
  • Purification : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 7:3), followed by recrystallization in hot aqueous acetic acid to isolate pure products .

Q. How can the structural identity and purity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • Spectroscopy :
  • 1H/13C NMR : Assign peaks for methylthio (δ ~2.5 ppm, singlet) and oxadiazole (C-5 resonance ~165 ppm) groups. Compare with known phthalazinone derivatives .
  • IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
  • Chromatography : Use HPLC with a C18 column (acetonitrile:water gradient) to verify purity (>95%) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the oxadiazole ring formation in this compound?

  • Key Considerations :

  • Electronic Effects : The methylthio group at the 4-position of the phenyl ring acts as an electron-donating group, directing cyclization to the 5-position of the oxadiazole .
  • Steric Factors : Substituents on the phthalazinone core influence reaction pathways; computational modeling (DFT) can predict transition-state geometries and activation energies .

Q. How can molecular docking be applied to predict the biological activity of this compound?

  • Protocol :

  • Target Selection : Focus on enzymes like cyclooxygenase-2 (COX-2) or kinases, where oxadiazole-phthalazinone hybrids are known inhibitors .
  • Software : Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand by optimizing its 3D structure (e.g., Gaussian 09 at B3LYP/6-31G* level) .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC50 values from enzyme assays .

Q. How should researchers address contradictory spectral data during structural characterization?

  • Troubleshooting Steps :

  • Dynamic Exchange : For split NMR signals (e.g., rotamers), acquire spectra at elevated temperatures (e.g., 60°C in DMSO-d6) to coalesce peaks .
  • Isotopic Labeling : Use deuterated analogs to resolve overlapping IR/NMR signals (e.g., deuteration of exchangeable protons) .
  • X-ray Crystallography : Resolve ambiguities via single-crystal diffraction (e.g., R-factor ≤ 0.05) .

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